

Synthesis and Characterization of Hordenine-d6: A Technical Guide

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Compound of Interest

Compound Name: **Hordenine-d6**

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This technical guide provides an in-depth overview of the synthesis and characterization of **Hordenine-d6** (d6-Hordenine), a deuterated isotopologue of the naturally occurring phenethylamine alkaloid, Hordenine. **Hordenine-d6** is an essential tool in various research applications, particularly as an internal standard for the quantitative analysis of hordenine in complex matrices by mass spectrometry.^{[1][2][3]} This guide details a probable synthetic route, purification protocols, and comprehensive characterization methodologies, adhering to the highest standards of scientific rigor.

Synthesis of Hordenine-d6

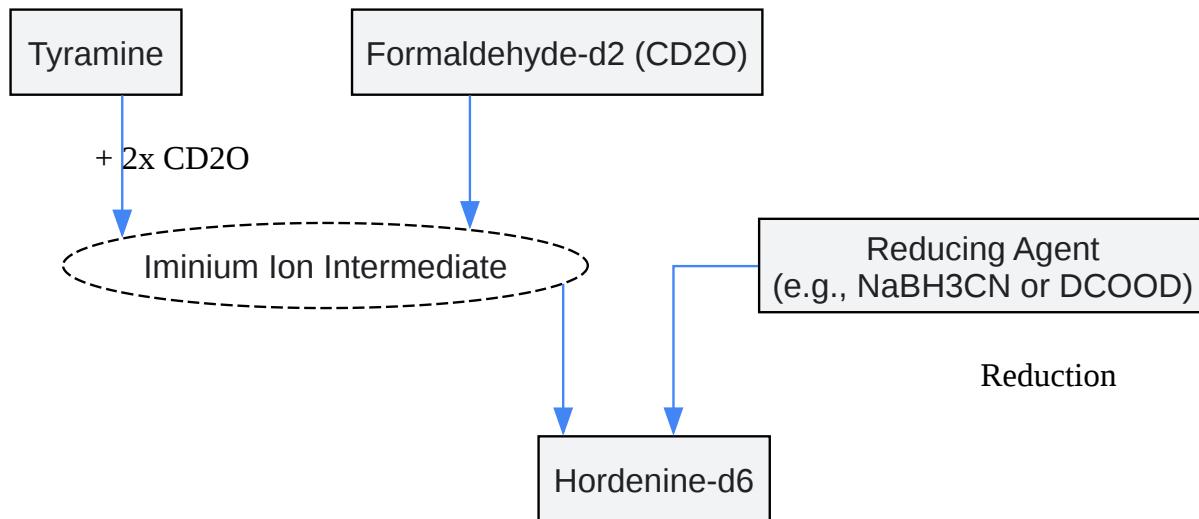
The synthesis of **Hordenine-d6** is not extensively detailed in publicly available literature. However, based on established organic chemistry principles for the methylation of amines and the synthesis of related deuterated compounds, a highly probable and efficient synthetic route involves the reductive amination of tyramine using deuterated reagents. The most common and effective method for this transformation is a modified Eschweiler-Clarke reaction.^{[4][5][6]}

Reaction Scheme:

The synthesis of **Hordenine-d6** can be achieved by the N,N-dimethylation of tyramine using deuterated formaldehyde (paraformaldehyde-d2 or formaldehyde-d2 solution) and a reducing agent, such as sodium cyanoborohydride or formic acid-d2. The use of deuterated reagents

ensures the incorporation of six deuterium atoms onto the two methyl groups attached to the nitrogen atom.

A plausible reaction scheme is as follows:



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Caption: Proposed synthesis of **Hordenine-d6** from tyramine.

Experimental Protocol:

The following is a putative experimental protocol for the synthesis of **Hordenine-d6** based on the principles of the Eschweiler-Clarke reaction and general reductive amination procedures.[4] [5][7]

Materials:

- Tyramine hydrochloride
- Paraformaldehyde-d2 (or Formaldehyde-d2 solution, 20 wt. % in D₂O)
- Formic acid-d2 (or Sodium cyanoborohydride)
- Methanol (anhydrous)

- Sodium bicarbonate
- Dichloromethane
- Anhydrous sodium sulfate
- Hydrochloric acid (1M in diethyl ether)

Procedure:

- Reaction Setup: To a solution of tyramine hydrochloride (1 equivalent) in methanol, add sodium bicarbonate (1.1 equivalents) and stir for 15 minutes at room temperature.
- Addition of Deuterated Reagents: Add paraformaldehyde-d2 (2.5 equivalents) followed by the slow addition of formic acid-d2 (3 equivalents). Alternatively, sodium cyanoborohydride (2.5 equivalents) can be used as the reducing agent.
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
- Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate under reduced pressure to obtain the crude **Hordenine-d6**. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol. Alternatively, preparative high-performance liquid chromatography (prep-HPLC) can be employed for higher purity.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Salt Formation (Optional): For easier handling and storage, the purified **Hordenine-d6** freebase can be converted to its hydrochloride salt by dissolving it in a minimal amount of anhydrous diethyl ether and adding a 1M solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Characterization of Hordenine-d6

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized **Hordenine-d6**. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the structure of **Hordenine-d6** and confirming the position of the deuterium labels.

- **¹H NMR Spectroscopy:** The ¹H NMR spectrum of **Hordenine-d6** is expected to be similar to that of unlabeled hordenine, with the notable absence of the signal corresponding to the N,N-dimethyl protons. The integration of the remaining proton signals should be consistent with the structure. A comparison with the ¹H NMR spectrum of unlabeled hordenine (a reference spectrum is available from commercial suppliers) is essential.[11]
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum will show the characteristic signals for the aromatic and ethyl carbons. The signal for the deuterated methyl carbons will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to the protonated carbons.

Table 1: Predicted NMR Data for **Hordenine-d6** (in DMSO-d6)

Atom Assignment	¹ H Chemical Shift (ppm) (Predicted)	¹³ C Chemical Shift (ppm) (Predicted)
C1-H	6.95-7.15 (d, 2H)	129.5-131.5
C2-H	6.60-6.80 (d, 2H)	114.5-116.5
C3-OH	9.20-9.40 (s, 1H)	155.0-157.0
C4	-	130.0-132.0
C α -H ₂	2.55-2.75 (t, 2H)	33.0-35.0
C β -H ₂	2.40-2.60 (t, 2H)	59.0-61.0
N-(CD ₃) ₂	Absent	43.0-45.0 (multiplet)

Note: The predicted chemical shifts are based on the known spectrum of hordenine and the expected effects of deuteration. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of **Hordenine-d6**. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.

- Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected. For **Hordenine-d6** (C₁₀H₉D₆NO), the theoretical exact mass is 171.1530 g/mol . The expected m/z for [M+H]⁺ would be approximately 172.1609.
- Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural confirmation. A characteristic fragmentation would involve the loss of the deuterated dimethylamine group.

Table 2: Expected Mass Spectrometry Data for **Hordenine-d6**

Ion	Theoretical m/z
[M] ⁺	171.1530
[M+H] ⁺	172.1609

High-Performance Liquid Chromatography (HPLC)

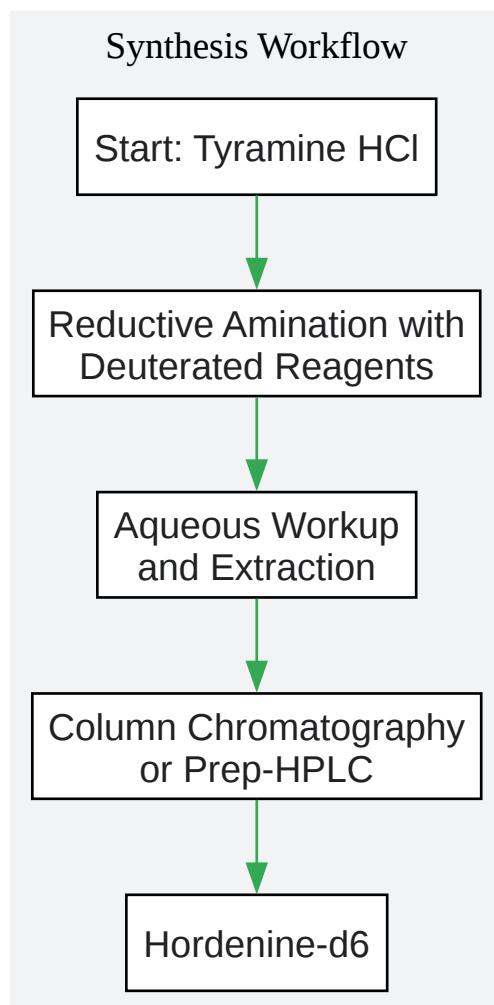
HPLC is the primary method for determining the purity of **Hordenine-d6**. Commercial suppliers typically report a purity of >95% by HPLC.[12] A reverse-phase HPLC method is generally suitable for the analysis of hordenine and its analogs.[13]

Table 3: Typical HPLC Method Parameters for **Hordenine-d6** Analysis

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient	10-90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 275 nm
Injection Volume	10 μ L
Expected Retention Time	5-8 minutes (dependent on exact conditions)

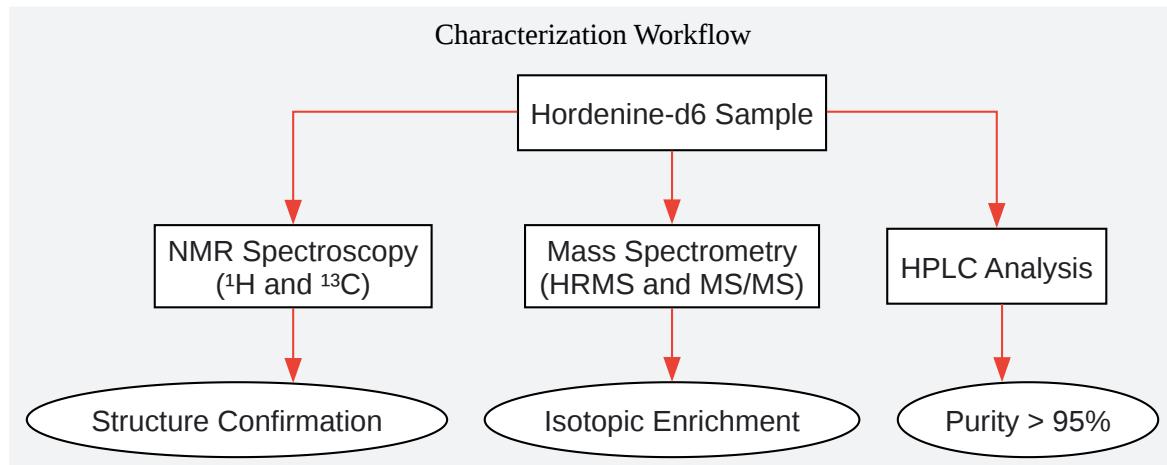
Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of **Hordenine-d6**.



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Caption: A streamlined workflow for the synthesis of **Hordenine-d6**.



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Caption: The analytical workflow for the characterization of **Hordenine-d6**.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of **Hordenine-d6**. The proposed synthetic route via reductive amination of tyramine with deuterated reagents offers a reliable method for obtaining this valuable internal standard. The detailed characterization protocols using NMR, MS, and HPLC are essential for ensuring the quality and reliability of the synthesized material for use in demanding research and drug development applications. While specific experimental data for **Hordenine-d6** synthesis is not abundant in the public domain, the principles and methodologies described herein provide a solid foundation for its successful preparation and validation.

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